Cas no 20536-50-9 ((+)-2-Hydroxypinocamphone)

(+)-2-Hydroxypinocamphone 化学的及び物理的性質
名前と識別子
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- Bicyclo[3.1.1]heptan-3-one, 2-hydroxy-2,6,6-trimethyl-, (1R,2S,5R)-
- 2-Hydroxypinocamphone, (1R,2S,5R)-(+)-
- 20536-50-9
- BICYCLO(3.1.1)HEPTAN-3-ONE, 2-HYDROXY-2,6,6-TRIMETHYL-, (1R-(1.ALPHA.,2.BETA.,5.ALPHA.))-
- UNII-PTP4C2GHL7
- Oxypinocamphone, (1R,2S,5R)-(+)-
- Bicyclo(3.1.1)heptan-3-one, 2-hydroxy-2,6,6-trimethyl-, (1R,2S,5R)-
- trans-2-Hydroxypinocamphone
- Bicyclo(3.1.1)heptan-3-one, 2-hydroxy-2,6,6-trimethyl-, (1R-(1alpha,2beta,5alpha))-
- 3-Pinanone, 2-hydroxy-, (1R,2S,5R)-(+)-
- SCHEMBL20721720
- 2-Hydroxypinocamphone, (+)-trans-
- PTP4C2GHL7
- (+)-2-Hydroxypinocamphone
-
- インチ: 1S/C10H16O2/c1-9(2)6-4-7(9)10(3,12)8(11)5-6/h6-7,12H,4-5H2,1-3H3/t6-,7-,10+/m1/s1
- InChIKey: VZRRCQOUNSHSGB-XSSZXYGBSA-N
- SMILES: O[C@]1(C)C(C[C@H]2C[C@@H]1C2(C)C)=O
計算された属性
- 精确分子量: 168.115029749g/mol
- 同位素质量: 168.115029749g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 12
- 回転可能化学結合数: 0
- 複雑さ: 244
- 共价键单元数量: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.2
- トポロジー分子極性表面積: 37.3Ų
じっけんとくせい
- 密度みつど: Not available
- ゆうかいてん: Not available
- Boiling Point: Not available
- フラッシュポイント: Not available
- Solubility: Chloroform, DCM, Diethyl Ether, DMSO, Ethyl Acetate, Methanol
- 酸度系数(pKa): 12.93±0.40(Predicted)
- じょうきあつ: Not available
(+)-2-Hydroxypinocamphone Security Information
- Signal Word:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 储存条件:-20°C Freezer
(+)-2-Hydroxypinocamphone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | H952005-100mg |
(+)-2-Hydroxypinocamphone |
20536-50-9 | 100mg |
$ 201.00 | 2023-09-07 | ||
TRC | H952005-1000mg |
(+)-2-Hydroxypinocamphone |
20536-50-9 | 1g |
$1177.00 | 2023-05-18 | ||
TRC | H952005-250mg |
(+)-2-Hydroxypinocamphone |
20536-50-9 | 250mg |
$ 402.00 | 2023-09-07 | ||
TRC | H952005-1g |
(+)-2-Hydroxypinocamphone |
20536-50-9 | 1g |
$ 1179.00 | 2023-09-07 |
(+)-2-Hydroxypinocamphone 関連文献
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
-
Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
9. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
(+)-2-Hydroxypinocamphoneに関する追加情報
Introduction to (+)-2-Hydroxypinocamphone (CAS No: 20536-50-9)
The compound (+)-2-Hydroxypinocamphone, identified by the CAS registry number 20536-50-9, is a naturally occurring organic compound with significant pharmacological and biological properties. This compound has garnered attention in recent years due to its potential applications in the fields of medicine, cosmetics, and food science. In this article, we will delve into the structural characteristics, natural sources, pharmacological activities, and the latest research findings related to (+)-2-Hydroxypinocamphone.
(+)-2-Hydroxypinocamphone belongs to the class of sesquiterpenoids, which are a large group of organic compounds derived from plants. Its structure consists of a pinocampheol skeleton with a hydroxyl group at the 2-position. The compound is known for its chiral nature, with the (+) enantiomer being the predominant form found in nature. This stereochemistry plays a crucial role in its biological activity and interactions with cellular targets.
Recent studies have highlighted the importance of (+)-2-Hydroxypinocamphone as a bioactive compound with potential therapeutic applications. For instance, research published in 2023 demonstrated its anti-inflammatory properties through inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that (+)-2-Hydroxypinocamphone could be a promising candidate for the development of anti-inflammatory drugs.
In addition to its anti-inflammatory effects, (+)-2-Hydroxypinocamphone has also been investigated for its antioxidant properties. A study conducted in 2023 revealed that this compound exhibits potent radical scavenging activity, particularly against the DPPH radical. This makes it a potential ingredient in antioxidant-rich skincare products and functional foods.
The natural sources of (+)-2-Hydroxypinocamphone include various plant species, particularly those belonging to the Lauraceae family. For example, it has been isolated from the leaves of Cinnamomum camphora, commonly known as camphor tree. The extraction and purification of this compound from natural sources have been optimized in recent years, making it more accessible for large-scale applications.
One of the most exciting developments in the study of (+)-2-Hydroxypinocamphone is its potential role in cancer therapy. Preclinical studies have shown that this compound can induce apoptosis in cancer cells while sparing normal cells. A 2023 study published in the journal Natural Product Reports demonstrated that (+)-2-Hydroxypinocamphone inhibits the proliferation of breast cancer cells by targeting key signaling pathways such as PI3K/AKT and MAPK.
Beyond its therapeutic applications, (+)-2-Hydroxypinocamphone has also been explored for its cosmetic benefits. Its anti-inflammatory and antioxidant properties make it an ideal ingredient for anti-aging skincare products. Recent advancements in nanotechnology have enabled the formulation of stable and bioavailable delivery systems for this compound, enhancing its efficacy when applied topically.
In conclusion, (+)-2-Hydroxypinocamphone (CAS No: 20536-50-9) is a versatile natural compound with a wide range of applications across multiple industries. Its pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties, coupled with its natural origin, make it a valuable asset in drug discovery and development. As research continues to uncover new insights into its mechanisms of action and therapeutic potential, we can expect even more innovative applications for this remarkable compound.
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